molecular formula C6H11NO6 B1461741 Glucopyranuronamide CAS No. 3789-97-7

Glucopyranuronamide

Cat. No. B1461741
CAS RN: 3789-97-7
M. Wt: 193.15 g/mol
InChI Key: VOIFKEWOFUNPBN-AQKNRBDQSA-N
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Description

Glucopyranuronamide is a chemical compound with potential applications in various fields. It has been used in the synthesis of nucleosides, which have shown anticancer potential .


Synthesis Analysis

The synthesis of glucopyranuronamide-based nucleosides involves the construction of nucleosides on 5/6-azidoglycosyl or glucuronamide moieties and containing an O - or an N -dodecyl chain . The structures were planned to act via a different metabolic pathway than that of clinically used nucleoside antimetabolites .

Scientific Research Applications

1. Potential in Cancer Therapy

Glucopyranuronamide derivatives have been explored for their potential in cancer therapy. The synthesis of novel hydroxyamides and amides containing β-D-glucopyranose or β-D-fructose units have shown antiproliferative effects in breast and colon cancer cell lines, suggesting their potential use in cancer treatment (Carreiro et al., 2016).

2. Enzyme Inhibition for Diabetes Treatment

Glycogen phosphorylase (GP), a target for Type 2 diabetes treatment, is inhibited by N-glucopyranosidic derivatives. These inhibitors are designed based on the high affinity of β-D-glucopyranose for GP and have been shown to be effective in vitro, highlighting their potential as therapeutic agents for diabetes management (Gimisis, 2010).

3. Exploring Metabolic Effects

Research has been conducted to understand the metabolic effects and potential applications of glucopyranuronamide-related compounds. This includes the study of glucokinase (GK) activators, which are novel therapeutic agents for Type 2 diabetes mellitus. These activators enhance the catalytic activity of GK enzyme, controlling blood glucose levels and presenting a promising avenue for diabetes treatment (Grewal et al., 2020).

4. Glucocorticoid Receptor Agonist Potential

Glucopyranuronamide derivatives have been investigated for their role as glucocorticoid receptor agonists. These agonists could potentially separate therapeutic effects from side effects, suggesting their use in reducing inflammation and other conditions requiring glucocorticoid therapy (Schäcke et al., 2003).

5. Involvement in Glucose Metabolism

Studies have indicated the involvement of glucopyranuronamide-related compounds in glucose metabolism. For example, designing glucokinase activators with reduced hypoglycemia risk for type 2 diabetes treatment has been a focus, showcasing the importance of these compounds in metabolic pathways and their therapeutic potential (Pfefferkorn et al., 2011).

Mechanism of Action

The mechanism of action of glucopyranuronamide-based nucleosides is based on apoptosis induction . They demonstrated notorious antiproliferative effects in chronic myeloid leukemia (K562) and in breast cancer (MCF-7) cells .

properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIFKEWOFUNPBN-AQKNRBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315663
Record name Glucopyranuronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucopyranuronamide

CAS RN

3318-57-8
Record name Glucopyranuronamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3318-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucopyranuronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of glucopyranuronamide in the synthesis of potential anticancer agents?

A1: Glucopyranuronamide serves as a key structural component in the synthesis of various nucleoside analogues being investigated for anticancer activity. For example, researchers have synthesized d-glucopyranuronamide-based nucleosides with N/O-dodecyl or N-propargyl substituents at the glucuronamide unit, linked to purine bases like 6-chloropurine and 4-(6-chloropurinyl)methyl triazole. [] These modifications aim to enhance the compounds' antiproliferative properties against cancer cells.

Q2: How does the structure of glucopyranuronamide-based nucleosides influence their anticancer activity?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the glucopyranuronamide moiety can significantly impact the anticancer activity of these nucleoside analogues. For instance, N-propargyl 3-O-dodecyl glucuronamide derivative with a N9-β-linked 6-chloropurine moiety showed strong activity against breast cancer cells (MCF-7). [] In contrast, a similar compound with an α-(purinyl)methyltriazole nucleoside and N7-linked 6-chloropurine showed the highest activity against chronic myeloid leukemia (K562) cells. [] These findings highlight the importance of specific structural features for targeting different cancer cell types.

Q3: What synthetic strategies are used to incorporate glucopyranuronamide into nucleoside analogues?

A3: Several approaches have been employed to synthesize glucopyranuronamide-containing nucleosides. One method involves using acetonide-protected glucofuranurono-6,3-lactone as a starting material. [] This lactone can be converted to N-substituted glycopyranuronamide precursors, which then undergo N-glycosylation with suitable purine bases. [, ] Alternatively, glucuronoamidyl azides can be used in 1,3-dipolar cycloadditions with N9- and N7-propargyl-6-chloropurines to generate the desired nucleosides. []

Q4: Can glucopyranuronamide be used to synthesize other types of biologically active molecules besides nucleosides?

A4: Yes, glucopyranuronamide derivatives have shown potential in synthesizing other bioactive compounds. For example, researchers have explored glucopyranuronamide-derived moenomycin analogues as potential transglycosylase inhibitors. []

Q5: What are the potential applications of glucopyranuronamide derivatives in medicinal chemistry?

A5: Beyond their potential as anticancer agents, glucopyranuronamide derivatives hold promise for various medicinal chemistry applications. Their structural similarity to naturally occurring carbohydrates makes them attractive candidates for developing glycosidase inhibitors, [] antibacterial agents, and other therapeutics targeting carbohydrate-protein interactions.

Q6: Are there any studies on the stability and formulation of glucopyranuronamide-based compounds?

A6: While the provided research papers don't delve deeply into stability and formulation, these aspects are crucial for developing any drug candidate. Future research should investigate the stability of glucopyranuronamide-based compounds under various conditions (pH, temperature, etc.) and explore suitable formulation strategies to enhance their solubility, bioavailability, and in vivo efficacy.

Q7: What analytical techniques are used to characterize and study glucopyranuronamide derivatives?

A7: Researchers employ various analytical techniques to characterize glucopyranuronamide derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, helps determine the structure and conformation of these compounds. [] Additionally, mass spectrometry and various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are used to identify and quantify these molecules. []

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